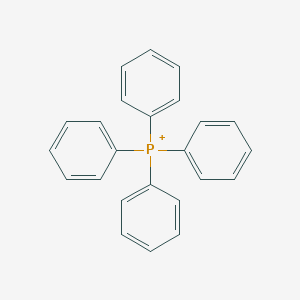
Tetraphenylphosphonium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetraphenylphosphonium is a polyatomic cation consisting of four phenyl groups attached to a central phosphonium. It is a polyatomic cation, a phosphorus molecular entity and a heteroorganic entity. It derives from a hydride of a phosphonium.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Catalysis
Tetraphenylphosphonium salts, particularly this compound bromide (TPPB), have been extensively studied for their catalytic properties in organic reactions.
- Heck Reaction : TPPB has been utilized as a catalyst in the Heck reaction, where it facilitates the coupling of aryl halides with alkenes. A study demonstrated that TPPB intercalated with palladium chloride in clay serves as an effective catalyst for this transformation, showcasing high yields and selectivity .
- Halex Fluorination : TPPB has also been employed in the 'Halex' fluorination of chloroaryl sulfonyl chlorides. This method allows for the introduction of fluorine into organic molecules, which is crucial for developing pharmaceuticals .
- Salting-Out Extraction : In pharmaceutical process chemistry, TPP cations have been highlighted for their role in salting-out extraction techniques. The Hofmeister series indicates that TPP can effectively enhance the recovery of water-soluble nucleosides during aqueous workups .
Photonic Applications
Recent research has identified TPPB crystals as promising materials for photonic applications due to their optical properties.
- Raman Scattering : TPPB crystals exhibit strong Raman scattering characteristics, making them suitable candidates for nonlinear optical applications such as Raman lasers. Their transparency in the near-infrared region enhances their utility in photonics .
- Crystal Growth Studies : Investigations into the crystal growth of TPPB have revealed that these crystals can be grown in various solvent systems, leading to significant advancements in their application in photonics technology .
Biomedical Applications
In the biomedical field, this compound compounds are being explored for their potential as imaging agents and therapeutic agents.
- Tumor Imaging : A study demonstrated that TPP can act as a novel molecular probe for imaging malignant tumors. The compound showed specific uptake in cancerous tissues while exhibiting minimal accumulation in non-cancerous tissues, indicating its potential for targeted imaging applications .
- Drug Delivery Systems : Research is ongoing into the use of TPP derivatives in drug delivery systems, particularly due to their ability to interact with biological membranes and enhance cellular uptake of therapeutic agents.
Coordination Chemistry
TPP plays a significant role in coordination chemistry, particularly in synthesizing complex materials.
- Template Synthesis : The cationic nature of TPP has been employed to direct the synthesis of predictable topologies in coordination compounds involving lanthanoid elements. This templating effect can lead to novel structures with unique properties .
- Metal-Organic Frameworks (MOFs) : TPP cations have been incorporated into metal-organic frameworks (MOFs), resulting in materials with multimodal photoluminescence properties. Such frameworks are being investigated for applications in gas storage and separation technologies .
Thermodynamic Studies
The thermodynamic properties of TPP and its derivatives have been extensively characterized.
Propiedades
Número CAS |
18198-39-5 |
|---|---|
Fórmula molecular |
C24H20P+ |
Peso molecular |
339.4 g/mol |
Nombre IUPAC |
tetraphenylphosphanium |
InChI |
InChI=1S/C24H20P/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H/q+1 |
Clave InChI |
USFPINLPPFWTJW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canónico |
C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Key on ui other cas no. |
18198-39-5 |
Números CAS relacionados |
20-01-45-8 (chloride) 2751-90-8 (bromide) |
Sinónimos |
tetraphenylphosphonium tetraphenylphosphonium bromide tetraphenylphosphonium chloride |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















